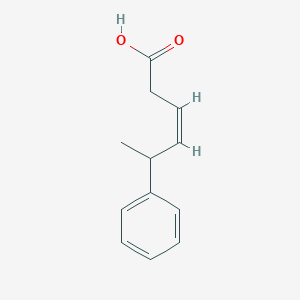![molecular formula C15H16N4O3S B5329887 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5329887.png)
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate, also known as DAPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
Applications De Recherche Scientifique
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been shown to exhibit antitumor activity against several cancer cell lines, including leukemia, breast, and lung cancer cells. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has also been reported to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In biotechnology, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been used as a fluorescent probe for the detection of biological molecules such as DNA and RNA. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has also been used as a ligand for the development of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Mécanisme D'action
The exact mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate is not fully understood. However, several studies have suggested that 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate induces cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been reported to have several biochemical and physiological effects. In cancer cells, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been shown to induce DNA damage and inhibit cell proliferation. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate is its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate is relatively easy to synthesize and has been found to be stable under a wide range of conditions. However, one of the limitations of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate is its toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate. One area of research is the development of new derivatives of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate with improved properties such as increased selectivity and reduced toxicity. Another area of research is the development of new applications for 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate in fields such as biotechnology and materials science. Finally, further studies are needed to fully understand the mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate and its potential applications in cancer treatment and other diseases.
Méthodes De Synthèse
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate can be synthesized by the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzohydrazide in the presence of a base such as triethylamine. The resulting product is then treated with formaldehyde and hydrazine hydrate to obtain 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.
Propriétés
IUPAC Name |
[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-11-2-8-14(9-3-11)23(20,21)22-13-6-4-12(5-7-13)10-18-19-15(16)17/h2-10H,1H3,(H4,16,17,19)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMWZFCXULDBAL-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5329808.png)
![7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5329812.png)
![6-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5329814.png)
![3-cyclopropyl-6-{3-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329828.png)
![3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5329835.png)
![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5329836.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329856.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2H-tetrazol-2-yl)acetamide](/img/structure/B5329863.png)
![1-amino-N-({1-[(6-chloro-3-pyridinyl)methyl]-3-pyrrolidinyl}methyl)cyclopentanecarboxamide dihydrochloride](/img/structure/B5329867.png)
![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)
![3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5329893.png)

![3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5329914.png)
